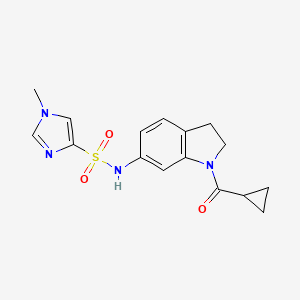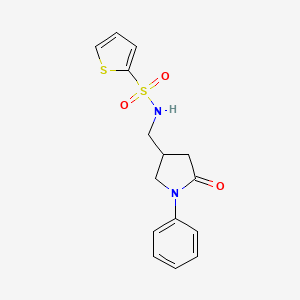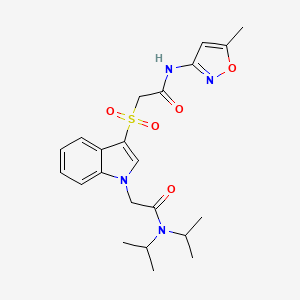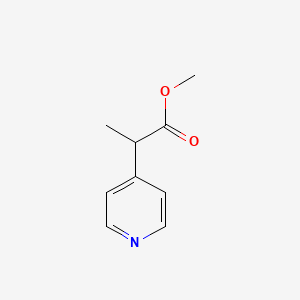![molecular formula C14H17N3O5 B2903587 ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate CAS No. 338400-93-4](/img/structure/B2903587.png)
ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
The synthesis of ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate typically involves a multi-step process. One common synthetic route starts with the reaction of 3-methoxyphenylhydrazine with an appropriate diketone to form the hydrazone intermediate. This intermediate is then reacted with ethyl carbamate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate can be compared with other hydrazone derivatives, such as:
Phenylhydrazones: These compounds share a similar hydrazone functional group but differ in the substituents attached to the phenyl ring.
Carbamoyl hydrazones: These derivatives have a carbamoyl group attached to the hydrazone moiety, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
338400-93-4 |
|---|---|
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl N-[3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-6-5-7-11(8-10)21-3/h5-8,18H,4H2,1-3H3,(H,15,19,20) |
InChI Key |
QXJSQPAOWFYPRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC=C1)OC |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC=C1)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)


![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)


![ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B2903521.png)
![11-acetyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2903522.png)

![1-[4-(Cyclohexylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2903525.png)
![N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903526.png)
